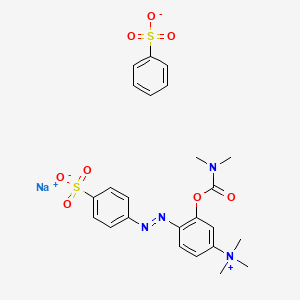
Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester) is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is often used in biochemical assays and staining procedures due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of an aromatic amine followed by azo coupling with a phenol derivative. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent azo compound formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
This compound is widely used in scientific research, particularly in:
Chemistry: As a reagent in various chemical reactions and assays.
Biology: For staining proteins and nucleic acids in electrophoresis and other biochemical assays.
Medicine: In diagnostic assays and as a marker in certain medical tests.
Industry: Used in the manufacturing of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with proteins and other biomolecules. The azo group in the compound allows it to bind to specific sites on proteins, making it useful in staining and detection applications. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ponceau S: Another azo dye with similar staining properties.
Coomassie Brilliant Blue: Used for protein staining in electrophoresis.
Amido Black: Another dye used for staining proteins in biochemical assays.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which provide unique staining properties and solubility characteristics. Its ability to form stable complexes with proteins and its vibrant color make it particularly useful in various scientific and industrial applications.
Propriétés
Numéro CAS |
66967-97-3 |
|---|---|
Formule moléculaire |
C24H27N4NaO8S2 |
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
sodium;benzenesulfonate;4-[[2-(dimethylcarbamoyloxy)-4-(trimethylazaniumyl)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H22N4O5S.C6H6O3S.Na/c1-21(2)18(23)27-17-12-14(22(3,4)5)8-11-16(17)20-19-13-6-9-15(10-7-13)28(24,25)26;7-10(8,9)6-4-2-1-3-5-6;/h6-12H,1-5H3;1-5H,(H,7,8,9);/q;;+1/p-1 |
Clé InChI |
XDMGSUMGCDAGRA-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
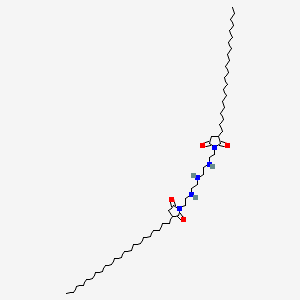

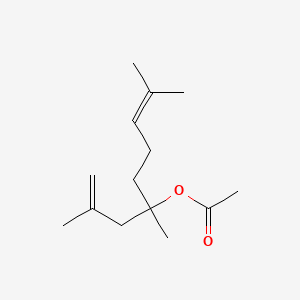
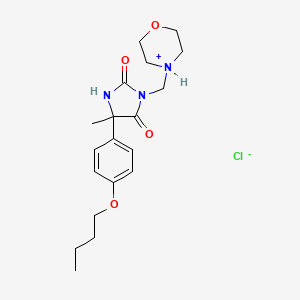

![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)

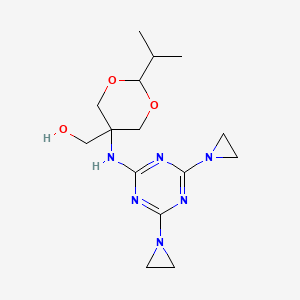
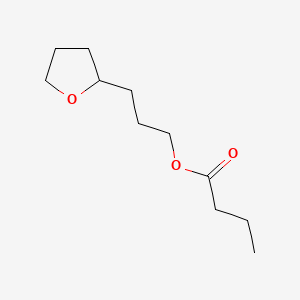

![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
